molecular formula C6H14O2Si B1493549 CID 118855678 CAS No. 125441-88-5

CID 118855678

Cat. No.: B1493549
CAS No.: 125441-88-5
M. Wt: 146.26 g/mol
InChI Key: MRDVVLITFPETJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CID 118855678 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 118855678 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 118855678 involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The molecular targets involved in this process include protein kinase D1, protein kinase D2, and protein kinase D3. The pathway involved is the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .

Comparison with Similar Compounds

CID 118855678 can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:

    CID 755673: Another selective inhibitor of protein kinase D enzymes.

    CID 078: A cyclin A/B RxL inhibitor that also targets protein kinase D enzymes.

The uniqueness of this compound lies in its ability to maintain the pluripotency of embryonic stem cells by specifically inhibiting protein kinase D enzymes and activating the PI3K/AKT signaling pathway .

Properties

InChI

InChI=1S/C6H14O2Si/c1-4-5-6-9(7-2)8-3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVVLITFPETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH]C[Si](OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-88-5
Record name Aziridine, homopolymer, reaction products with (3-chloropropyl)dimethoxymethylsilane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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